molecular formula C29H26N4O4 B11365691 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-diphenylpyridazin-3(2H)-one

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-diphenylpyridazin-3(2H)-one

Cat. No.: B11365691
M. Wt: 494.5 g/mol
InChI Key: NSZBRIVLKOFHJN-UHFFFAOYSA-N
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Description

4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. It is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a dihydropyridazinone core. This unique structure imparts specific biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one

InChI

InChI=1S/C29H26N4O4/c34-28-26(25(21-7-3-1-4-8-21)27(30-31-28)22-9-5-2-6-10-22)29(35)33-15-13-32(14-16-33)18-20-11-12-23-24(17-20)37-19-36-23/h1-12,17H,13-16,18-19H2,(H,31,34)

InChI Key

NSZBRIVLKOFHJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C(=NNC4=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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